3-(Methylthio)-1,2,4-thiadiazol-5-amine 3-(Methylthio)-1,2,4-thiadiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 6913-13-9
VCID: VC21285294
InChI: InChI=1S/C3H5N3S2/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6)
SMILES: CSC1=NSC(=N1)N
Molecular Formula: C3H5N3S2
Molecular Weight: 147.2 g/mol

3-(Methylthio)-1,2,4-thiadiazol-5-amine

CAS No.: 6913-13-9

Cat. No.: VC21285294

Molecular Formula: C3H5N3S2

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylthio)-1,2,4-thiadiazol-5-amine - 6913-13-9

Specification

CAS No. 6913-13-9
Molecular Formula C3H5N3S2
Molecular Weight 147.2 g/mol
IUPAC Name 3-methylsulfanyl-1,2,4-thiadiazol-5-amine
Standard InChI InChI=1S/C3H5N3S2/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6)
Standard InChI Key HQKQSHMJHHADQB-UHFFFAOYSA-N
SMILES CSC1=NSC(=N1)N
Canonical SMILES CSC1=NSC(=N1)N

Introduction

Synthesis of 3-(Methylthio)-1,2,4-thiadiazol-5-amine

General Synthetic Routes

The synthesis of 3-(Methylthio)-1,2,4-thiadiazol-5-amine typically involves heterocyclic chemistry techniques utilizing precursors such as thiourea derivatives or thiocyanate salts. One common approach is the reaction of N-haloacetamidine with metal thiocyanates under controlled conditions . This method ensures the formation of the thiadiazole ring while introducing the methylthio substituent.

Sandmeyer Reaction

A notable synthetic pathway includes the Sandmeyer reaction carried out in aqueous media using amine precursors and other reagents like bromine or iodine derivatives . This method allows for efficient conversion to the desired product while minimizing side reactions.

Optimization Techniques

Recent advancements have focused on optimizing yields through solvent selection and reaction conditions. For instance:

  • Using methanol as a solvent has been shown to improve yields significantly compared to ethanol or acetone .

  • Employing triethylamine as a catalyst enhances reaction efficiency .

Deuterated Forms

The synthesis of deuterated analogs of this compound has also been reported for specialized applications in isotopic labeling studies . These derivatives are synthesized using methyl-d₃ precursors under similar reaction conditions.

Biological Activities

Antimicrobial Properties

3-(Methylthio)-1,2,4-thiadiazol-5-amine demonstrates significant antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi. Its mechanism of action likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Antifungal Activity

The compound exhibits antifungal properties against various pathogenic fungi due to its ability to interfere with fungal cell wall synthesis or metabolic pathways .

Antiparasitic Effects

Studies have shown that thiadiazole derivatives can act as macrofilaricides for treating parasitic infections such as filariasis . The compound's efficacy against filarial worms highlights its potential for developing antiparasitic drugs.

Cytotoxicity

Preliminary investigations suggest that this molecule may possess cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development .

Applications in Medicinal Chemistry

Drug Development

The unique structural features of 3-(Methylthio)-1,2,4-thiadiazol-5-amine make it a valuable intermediate in synthesizing pharmaceuticals targeting infectious diseases and parasitic infections . Its ability to form stable complexes with metal ions further expands its utility in drug design.

Enzyme Inhibition

The amino group at position five enables interactions with active sites of enzymes, making this compound suitable for designing enzyme inhibitors used in therapeutic applications .

Agrochemical Applications

In addition to medicinal uses, this compound serves as an intermediate in synthesizing agrochemicals such as pesticides and herbicides due to its antimicrobial properties .

Comparative Analysis with Similar Compounds

Structural Analogues

While structurally similar compounds like 3-(Methylsulfanyl)-1,2,4-thiadiazol-5-amines share biological activities with 3-(Methylthio)-1,2,4-thiadiazol-5-amine, differences in substitution patterns influence their pharmacokinetics and pharmacodynamics .

Oxadiazole vs Thiadiazole Cores

Comparative studies between oxadiazole and thiadiazole cores reveal distinct electronic properties that affect solubility and metabolic stability . For example:

PropertyThiadiazole CoreOxadiazole Core
SolubilityModerateHigh
Metabolic StabilityHighModerate
PharmacokineticsFavorableVariable

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